molecular formula C15H10ClN3 B2391495 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile CAS No. 881429-06-7

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile

Cat. No.: B2391495
CAS No.: 881429-06-7
M. Wt: 267.72
InChI Key: PSFXQDMAUJGVFZ-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is a malononitrile derivative featuring a pyrrole core substituted with a 4-chlorophenyl group and a methylene-malononitrile moiety. The compound’s structure combines electron-withdrawing (malononitrile) and electron-donating (pyrrole) components, making it a candidate for applications in materials science and medicinal chemistry. Its malononitrile group contributes to strong electron-accepting properties, while the chlorophenyl substituent enhances lipophilicity and may influence intermolecular interactions .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c1-19-14(8-11(9-17)10-18)6-7-15(19)12-2-4-13(16)5-3-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFXQDMAUJGVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Ethanol Reflux Method

The most widely reported protocol involves the condensation of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (1 ) with malononitrile (2 ) in refluxing ethanol (78°C) using potassium hydroxide as a base.

Procedure :

  • Dissolve 1 (10 mmol) and 2 (12 mmol) in 50 mL anhydrous ethanol.
  • Add KOH (15 mmol) and reflux for 6–8 h under nitrogen.
  • Cool to 0°C, quench with 1 M HCl, and filter the precipitate.

Key Data :

  • Yield: 72–78%
  • IR (KBr): ν = 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=), 7.52–7.48 (d, 2H, Ar-H), 7.34–7.30 (d, 2H, Ar-H), 6.87 (s, 1H, pyrrole-H), 3.72 (s, 3H, N-CH₃)

Phase Transfer Catalysis (PTC) Optimization

Modification using tetrabutylammonium bromide (TBAB) as a PTC agent enhances reaction efficiency:

Reaction Conditions :

  • Solvent: Dioxane/H₂O (3:1)
  • Base: K₂CO₃
  • Temperature: 60°C
  • Time: 4 h

Advantages :

  • Yield improvement to 85%
  • Reduced side products from malononitrile decomposition

Green Chemistry Approaches

Amino Acid Ionic Liquid (AAIL)-Catalyzed Synthesis

The use of L-proline-derived AAILs in aqueous media provides an eco-friendly alternative:

Protocol :

  • Mix 1 (5 mmol), 2 (6 mmol), and [Pro][HSO₄] (10 mol%) in H₂O (10 mL).
  • Stir at 50°C for 30 min.

Performance Metrics :

  • Yield: 82%
  • Catalyst recyclability: 5 cycles without significant loss
  • E-factor: 0.87 vs. 4.21 for classical method

Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces reaction time while maintaining yield:

Parameters :

  • Power: 300 W
  • Temperature: 100°C
  • Time: 8 min

Results :

  • Yield: 79%
  • Purity: 98.5% (HPLC)
  • Energy savings: 87% compared to reflux

Mechanistic Studies and Side Reactions

Reaction Pathway Analysis

The condensation proceeds through a carbanion intermediate (A ) formed by deprotonation of malononitrile, which attacks the aldehyde carbonyl group (Figure 1). Subsequent dehydration generates the methylidene bridge:

$$
\text{Malononitrile} \xrightarrow{\text{Base}} \text{CH(CN)₂⁻} \xrightarrow{\text{Aldehyde}} \text{Adduct} \xrightarrow{-\text{H₂O}} \text{Product}
$$

Competing Pathways

At temperatures >80°C, dimerization of malononitrile becomes significant, producing byproducts such as:

  • 2,3-Dicyano-5-(4-chlorophenyl)-1-methyl-1H-pyrrole (8–12% yield)
  • Polymerized nitrile species (detected via GPC)

Comparative Evaluation of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Ethanol Reflux 78°C, 8 h 72 95 Simplicity
PTC 60°C, 4 h 85 97 High efficiency
AAIL Catalysis 50°C, 0.5 h 82 98 Environmental sustainability
Microwave 100°C, 8 min 79 98.5 Time efficiency

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100 g batch) revealed critical parameters for industrial translation:

  • Malononitrile Excess : Maintain 1.2:1 (malononitrile:aldehyde) ratio to compensate for volatility losses
  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation of the pyrrole ring
  • Crystallization Optimization : Use ethanol/water (7:3) for recrystallization (85% recovery vs. 62% with pure ethanol)

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted nitriles or imines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds related to 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile exhibit significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

2. Antimicrobial Properties
The compound has also demonstrated antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. Studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

3. Insecticidal Activity
In agricultural applications, related compounds have been synthesized and evaluated for their insecticidal properties. The effectiveness of these compounds against pests like Spodoptera littoralis has been documented, indicating their potential use as environmentally friendly pesticides .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to conduct electricity and their stability under operational conditions .

2. Sensor Development
Compounds containing the pyrrole moiety have been explored for use in chemical sensors. Their sensitivity to various analytes makes them ideal candidates for detecting environmental pollutants or biological markers in clinical diagnostics .

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate the cytotoxic effects against cancer cell linesSignificant inhibition of cell growth was observed with IC50 values in the low micromolar range
Insecticidal Evaluation Assess the efficacy against Spodoptera littoralisCompound exhibited LC50 values indicating high insecticidal bioefficacy
Sensor Development Investigate sensitivity to environmental pollutantsDeveloped sensors showed rapid response times and high selectivity

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group enhances steric bulk and lipophilicity compared to methoxy or thienyl substituents, which may improve stability in hydrophobic environments .

Key Observations :

  • The target compound’s synthesis likely mirrors pyrazole-based methods (e.g., ), but pyrrole aldehydes may require optimized conditions due to reactivity differences.
  • Higher yields (>90%) are achievable with pyrazole precursors compared to furan or thiophene analogs .

Physicochemical Properties

Functional groups and substituents critically influence properties like solubility and spectral characteristics.

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Solubility Trends Reference
Target Compound Not reported Expected: ~2200 (C≡N), ~1650 (C=N) Likely low (chlorophenyl group)
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile 254.7 2200 (C≡N), 1658 (C=N), 3210 (NH) Moderate (polar substituents)
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Not reported Similar C≡N and C=N stretches Low (chlorophenyl, furan)

Key Observations :

  • The chlorophenyl group in the target compound likely reduces solubility in polar solvents compared to methoxy or amino-substituted analogs .
  • IR spectra across analogs consistently show strong C≡N and C=N stretches, confirming malononitrile conjugation .

Key Observations :

  • The target compound’s pyrrole core and chlorophenyl group may confer distinct bioactivity compared to thiazole or thiophene analogs, though direct data is lacking .
  • In optoelectronics, pyrrole-based derivatives may exhibit lower charge mobility than thiophene-based systems due to reduced aromaticity .

Biological Activity

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound notable for its unique structure, which includes a pyrrole ring and a malononitrile moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction . This reaction is performed between 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and malononitrile , often in the presence of a base such as piperidine or ammonium acetate, under reflux conditions in solvents like ethanol or methanol .

The compound's IUPAC name is 2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile . Its molecular formula is C15H10ClN3C_{15}H_{10}ClN_3, and it features a chloro substituent that may enhance its biological activity by influencing its interaction with biological targets .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity . For instance, compounds containing the pyrrole moiety have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. The presence of the 4-chlorophenyl group is believed to enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Case Studies

StudyFindings
Antimicrobial Evaluation A study reported that related pyrrole derivatives exhibited MIC values ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
Cytotoxicity Assessment Another investigation found that certain analogues showed IC50 values below 30 µM against human glioblastoma and melanoma cells, highlighting their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest interactions with specific molecular targets involved in cell proliferation and apoptosis pathways. The electron-withdrawing nature of the chlorine atom may facilitate these interactions by stabilizing reactive intermediates during biochemical processes .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile?

The synthesis typically involves a multi-step condensation reaction. Starting materials include 4-chlorobenzaldehyde, 1-methylpyrrole, and malononitrile. A base catalyst like sodium ethoxide facilitates the Knoevenagel condensation between the aldehyde and malononitrile to form the acrylonitrile intermediate. Subsequent coupling with 1-methylpyrrole under controlled temperature (60–80°C) and inert atmosphere (e.g., nitrogen) is critical to avoid side reactions. Yield optimization requires monitoring reaction time (8–12 hours) and solvent choice (e.g., ethanol or THF) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, aromatic C=C at ~1575 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., pyrrole protons at δ 6.5–7.2 ppm, chlorophenyl protons at δ 7.3–7.8 ppm). ¹³C NMR detects the malononitrile carbons (~115 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrrole and chlorophenyl groups, critical for predicting biological interactions .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

Byproducts include unreacted malononitrile derivatives or incomplete cyclization products. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. TLC monitoring (Rf ~0.5–0.7 in 1:3 ethyl acetate/hexane) ensures reaction progress .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's reactivity and stability?

Density Functional Theory (DFT) predicts electron density distribution, highlighting nucleophilic (malononitrile cyano groups) and electrophilic (pyrrole α-positions) sites. Solvent effects and transition-state modeling optimize reaction pathways. For example, DFT simulations show that the chlorophenyl group stabilizes the molecule via resonance, reducing hydrolysis susceptibility .

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing chlorophenyl with methoxyphenyl or altering pyrrole substituents) to isolate key pharmacophores.
  • Dose-Response Assays : Test against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) with IC₅₀ calculations.
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to identify target enzymes (e.g., kinases or cytochrome P450) .

Q. How can reaction yield discrepancies (e.g., 44% vs. 93% in malononitrile derivatives) be systematically addressed?

Variables include:

  • Catalyst Optimization : Replace traditional bases (e.g., piperidine) with organocatalysts like L-proline for enantioselective control.
  • Solvent-Free or Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30 minutes vs. 12 hours).
  • Purity of Reagents : Pre-drying solvents and using freshly distilled aldehydes minimizes side reactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Heat Management : Exothermic condensation steps require controlled cooling to prevent decomposition.
  • Work-Up Efficiency : Replace column chromatography with liquid-liquid extraction or centrifugal partitioning chromatography for larger batches.
  • Regioselectivity : Ensure consistent substitution on the pyrrole ring using directing groups (e.g., nitro or acetyl) during intermediate synthesis .

Methodological Tables

Q. Table 1: Comparative Yields of Malononitrile Derivatives

Derivative StructureReaction ConditionsYield (%)Reference
2-(4-nitrobenzylidene)malononitrileEthanol, 12 h, RT44.4
2-(furan-2-ylmethylene)malononitrileTHF, MW, 30 min93.3

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesSignificance
IR2220 cm⁻¹ (C≡N), 1575 cm⁻¹ (C=C)Confirms cyano and aromatic groups
¹H NMR (CDCl₃)δ 3.8 ppm (N-CH₃), δ 7.4–7.6 ppm (chlorophenyl)Validates substituent positions

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